molecular formula C36H22O4 B13864011 4,4'-(6,13-Dibromopentacendiyl)bis-Benzoic Acid

4,4'-(6,13-Dibromopentacendiyl)bis-Benzoic Acid

Cat. No.: B13864011
M. Wt: 518.6 g/mol
InChI Key: UIQRPZWOVWHJRJ-UHFFFAOYSA-N
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Description

It has a molecular formula of C36H22O4 and a molecular weight of 518.56. This compound is particularly notable for its unique structure, which includes a pentacene core substituted with bromine atoms and benzoic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(6,13-Dibromopentacendiyl)bis-Benzoic Acid typically involves the bromination of pentacene followed by the introduction of benzoic acid groups. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the pentacene core.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(6,13-Dibromopentacendiyl)bis-Benzoic Acid may involve large-scale bromination reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for the addition of reagents and control of reaction conditions can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4,4’-(6,13-Dibromopentacendiyl)bis-Benzoic Acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms on the pentacene core can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The benzoic acid groups can undergo oxidation to form corresponding carboxylate salts.

    Reduction Reactions: The compound can be reduced to form hydroxy derivatives under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are typically used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Products: New derivatives with various functional groups replacing the bromine atoms.

    Oxidation Products: Carboxylate salts of the benzoic acid groups.

    Reduction Products: Hydroxy derivatives of the original compound.

Scientific Research Applications

4,4’-(6,13-Dibromopentacendiyl)bis-Benzoic Acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of semiconductors and photovoltaic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4,4’-(6,13-Dibromopentacendiyl)bis-Benzoic Acid involves its interaction with specific molecular targets and pathways. The bromine atoms and benzoic acid groups can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s behavior in different environments. These interactions are crucial for its applications in semiconductors and photovoltaic devices, where the compound’s electronic properties are leveraged to enhance performance.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Oxybis(benzoic acid): Another aromatic compound with similar benzoic acid groups but different core structure.

    4,4’-Bis(dichloroiodo)biphenyl: A compound with similar halogen substitution but different core structure.

    4,4’-Bis(imidazolyl)diphenyl ether: A compound used in metal-organic frameworks with different functional groups.

Uniqueness

4,4’-(6,13-Dibromopentacendiyl)bis-Benzoic Acid is unique due to its pentacene core substituted with bromine atoms and benzoic acid groups, which confer distinct electronic properties. This uniqueness makes it particularly valuable in the development of semiconductors and photovoltaic devices, where its specific structure and properties can be leveraged to enhance performance.

Properties

Molecular Formula

C36H22O4

Molecular Weight

518.6 g/mol

IUPAC Name

4-[13-(4-carboxyphenyl)pentacen-6-yl]benzoic acid

InChI

InChI=1S/C36H22O4/c37-35(38)23-13-9-21(10-14-23)33-29-17-25-5-1-2-6-26(25)18-30(29)34(22-11-15-24(16-12-22)36(39)40)32-20-28-8-4-3-7-27(28)19-31(32)33/h1-20H,(H,37,38)(H,39,40)

InChI Key

UIQRPZWOVWHJRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=C4C=C5C=CC=CC5=CC4=C3C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O

Origin of Product

United States

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